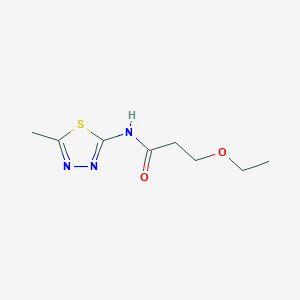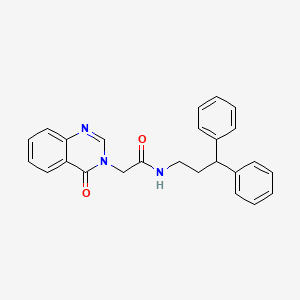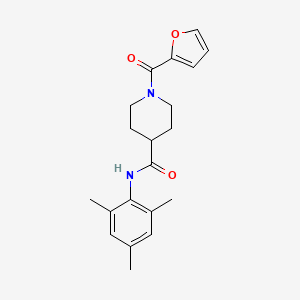
2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common route might include:
Formation of the Benzamide Core: Starting with a chlorinated benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Thiazole Introduction: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation might be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structure.
Biological Studies: Used as a probe to study enzyme interactions or receptor binding.
Industrial Chemistry: Possible use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole and thiazole rings could play a role in binding to the active site of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-tetrazol-1-yl)benzamide
- N-(1,3-thiazol-2-yl)benzamide
- 5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
The presence of both the tetrazole and thiazole rings in 2-chloro-5-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide makes it unique compared to other similar compounds. This dual functionality could enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C11H7ClN6OS |
|---|---|
Molecular Weight |
306.73 g/mol |
IUPAC Name |
2-chloro-5-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H7ClN6OS/c12-9-2-1-7(18-6-14-16-17-18)5-8(9)10(19)15-11-13-3-4-20-11/h1-6H,(H,13,15,19) |
InChI Key |
NXIWPFKHZRBCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161395.png)
![6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11161400.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161420.png)
![methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161424.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)
![4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11161448.png)

![N-(2,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11161462.png)


![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)
![1-cyclohexyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161476.png)
![Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B11161482.png)
